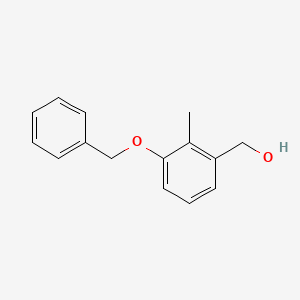

(3-Benzyloxy-2-methyl-phenyl)-methanol

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl₃) :

- Aromatic protons : Multiplet at δ 7.30–7.10 ppm (5H, benzyl aromatic), δ 6.80–7.00 ppm (3H, substituted phenyl).

- Benzyloxy methylene : Singlet at δ 5.24 ppm (2H, -OCH₂-).

- Hydroxymethyl : Broad singlet at δ 4.60 ppm (2H, -CH₂OH) and δ 1.96 ppm (1H, -OH).

- Methyl group : Singlet at δ 2.34 ppm (3H, -CH₃).

13C NMR (100 MHz, CDCl₃) :

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (neat, cm⁻¹) :

Mass Spectrometry :

- Molecular ion : m/z 228.29 [M]⁺ (calculated for C₁₅H₁₆O₂).

- Fragmentation: Loss of benzyloxy group (m/z 137) and subsequent cleavage of -CH₂OH (m/z 121).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Simulations

DFT studies (B3LYP/6-31G*) optimize the geometry, revealing:

Molecular Orbital Configuration Analysis

- HOMO : Localized on the phenyl ring and benzyloxy group (-5.2 eV).

- LUMO : Dominated by the π* orbitals of the aromatic system (-1.8 eV).

- Band gap : 3.4 eV, indicating moderate reactivity.

Table 1 : Summary of Key Spectroscopic and Computational Data

| Parameter | Value/Observation | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆O₂ | |

| 1H NMR δ (-OCH₂-) | 5.24 ppm | |

| IR C-O-C stretch | 1240 cm⁻¹ | |

| HOMO Energy | -5.2 eV | |

| DFT-Optimized C-O Length | 1.42 Å |

Properties

IUPAC Name |

(2-methyl-3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPOUEPIDNNKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyloxy-2-methyl-phenyl)-methanol typically involves the following steps:

Starting Material: The synthesis begins with 3-hydroxy-2-methylbenzoic acid.

Benzylation: The hydroxyl group of 3-hydroxy-2-methylbenzoic acid is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

Reduction: The resulting benzyloxy compound is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyloxy-2-methyl-phenyl)-methanol undergoes several types of chemical reactions:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products

Oxidation: Ketones or aldehydes

Reduction: Alcohol derivatives

Substitution: Compounds with different functional groups replacing the benzyloxy group

Scientific Research Applications

(3-Benzyloxy-2-methyl-phenyl)-methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3-Benzyloxy-2-methyl-phenyl)-methanol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares (3-Benzyloxy-2-methyl-phenyl)-methanol with structurally related compounds:

Key Observations:

- Lipophilicity: The benzyloxy group in the target compound confers greater lipophilicity compared to methoxy (logP ~2.5 estimated) or phenoxy analogs, impacting solubility and membrane permeability .

- Electrophilic Reactivity : Halogenated derivatives (e.g., bromo/fluoro substituents in ) exhibit enhanced reactivity in cross-coupling reactions, whereas methoxy groups favor electron-donating effects .

Physicochemical and Reactivity Profiles

- Solubility: The target compound is likely sparingly soluble in water (similar to benzyl ethers) but soluble in organic solvents like dichloromethane or THF. This contrasts with 3-phenoxybenzenemethanol, which may exhibit marginally better aqueous solubility due to reduced hydrophobicity .

- Stability: Benzyl ethers are generally stable under basic conditions but susceptible to acidic or hydrogenolytic cleavage. The 2-methyl group may hinder hydrolysis compared to halogenated analogs .

- Synthetic Utility : Unlike halogenated derivatives (e.g., ), the absence of halogens limits direct use in Suzuki-Miyaura couplings. However, the hydroxymethyl group offers a handle for further functionalization (e.g., esterification, oxidation to aldehydes) .

Biological Activity

(3-Benzyloxy-2-methyl-phenyl)-methanol, with the CAS number 918524-13-7, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The findings are summarized in tables and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

This compound features a methanol group attached to a phenyl ring that is further substituted with a benzyloxy group and a methyl group.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro assays have shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.25 μg/mL |

| Escherichia coli | < 0.5 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A study conducted by Behbehani et al. (2018) demonstrated that this compound induces apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)

- Results :

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of caspase activation, indicating apoptosis.

These findings suggest that this compound may serve as a lead compound for further development in cancer therapies.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

| Cytokine | Inhibition (%) at 20 µM |

|---|---|

| TNF-alpha | 75% |

| IL-6 | 65% |

This indicates that this compound may have therapeutic potential in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Apoptosis Pathways : Activation of caspases leads to programmed cell death in cancer cells.

- Cytokine Modulation : Suppression of pro-inflammatory cytokines contributes to its anti-inflammatory effects.

Q & A

Q. What are the established synthetic routes for (3-Benzyloxy-2-methyl-phenyl)-methanol, and what critical reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via benzylation of 2-methyl-3-hydroxybenzyl alcohol using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. A polar aprotic solvent like DMF or acetone is typically used at 60–80°C for 12–24 hours . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of alcohol to benzylating agent) and exclusion of moisture. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Evidence from structurally analogous compounds suggests yields of 65–80% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : The benzyloxy group (δ 4.8–5.2 ppm for OCH₂Ph in ¹H; δ 70–75 ppm in ¹³C) and the aromatic protons (split signals due to substitution patterns) are diagnostic. The methyl group on the phenyl ring appears at δ 2.3–2.5 ppm .

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z 258.3 (calculated for C₁₅H₁₆O₂). Fragmentation patterns include loss of the benzyloxy group (-106 Da) .

- IR : Stretching vibrations for -OH (broad ~3400 cm⁻¹) and aromatic C-O (1250–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the benzyloxy group in this compound under acidic vs. basic conditions?

- Methodological Answer : Discrepancies arise from competing mechanisms:

- Acidic Conditions : Protonation of the ether oxygen enhances electrophilicity, leading to cleavage (e.g., with HBr/HOAc) to yield 3-hydroxy-2-methylbenzyl alcohol. However, steric hindrance from the 2-methyl group may slow hydrolysis .

- Basic Conditions : Nucleophilic attack (e.g., by OH⁻) is less favorable due to electron-donating benzyloxy groups. Controlled studies using in situ monitoring (e.g., HPLC or TLC) under varying pH and temperatures (25–80°C) are recommended to map stability .

Experimental Design : Perform kinetic studies with ¹H NMR tracking degradation rates. Compare with DFT calculations to model transition states .

Q. What computational methods are suitable for predicting the stability and electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate bond dissociation energies (BDE) for the benzyloxy group and HOMO-LUMO gaps to assess redox stability. Compare with experimental TGA (thermal stability) and cyclic voltammetry .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, ethanol) to predict aggregation behavior. Validate with dynamic light scattering (DLS) .

- Crystallography : Refine X-ray diffraction data using SHELXL () to correlate computed geometries (bond lengths/angles) with experimental crystal structures .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.